molecular formula C22H21N3O4S2 B250123 2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide

2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide

Cat. No. B250123
M. Wt: 455.6 g/mol
InChI Key: HHVATMZJDSFIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide, commonly known as MPTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

MPTB exerts its biological activity by inhibiting the activity of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. This enzyme is overexpressed in various types of cancer cells and plays a critical role in their survival by regulating the pH balance in the tumor microenvironment.
Biochemical and physiological effects:
MPTB has been shown to exhibit potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various preclinical models. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, MPTB has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPTB in lab experiments is its potent and selective inhibition of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one of the limitations of using MPTB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MPTB. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX, which could have broader therapeutic applications. Another area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of MPTB in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and neuroprotective effects of MPTB.

Synthesis Methods

MPTB can be synthesized through a multistep process involving the reaction of various reagents such as 2-methoxybenzoyl chloride, methylphenylsulfonamide, and thiourea. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPTB has been extensively studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MPTB has been shown to exhibit potent anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. It works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and is essential for their survival.

properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-methoxy-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H21N3O4S2/c1-25(17-8-4-3-5-9-17)31(27,28)18-14-12-16(13-15-18)23-22(30)24-21(26)19-10-6-7-11-20(19)29-2/h3-15H,1-2H3,(H2,23,24,26,30)

InChI Key

HHVATMZJDSFIKJ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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